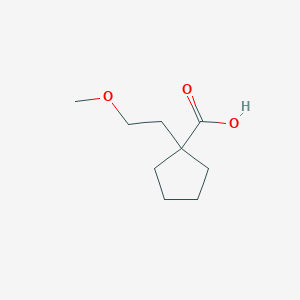

1-(2-Methoxyethyl)cyclopentane-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyethyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-12-7-6-9(8(10)11)4-2-3-5-9/h2-7H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKFPRJORFMFNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1(CCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220876-15-3 | |

| Record name | 1-(2-methoxyethyl)cyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 2 Methoxyethyl Cyclopentane 1 Carboxylic Acid

Strategic Retrosynthetic Approaches to the Core Structure

A thorough retrosynthetic analysis of 1-(2-methoxyethyl)cyclopentane-1-carboxylic acid reveals several potential disconnection points, leading to a variety of synthetic strategies. The primary challenge lies in the construction of the sterically hindered quaternary center at the C1 position of the cyclopentane (B165970) ring.

Cyclopentane Ring Formation Strategies and their Application

The formation of the cyclopentane core is a critical aspect of the synthesis. Several well-established methods can be adapted for this purpose.

One prominent strategy is the Dieckmann condensation , an intramolecular Claisen condensation of a substituted adipic acid diester. ucla.edujk-sci.comstackexchange.comfiveable.me In the context of the target molecule, this would involve a precursor such as diethyl 3-(2-methoxyethyl)adipate. The base-catalyzed cyclization of this diester would yield a β-keto ester, which can then be further manipulated to introduce the carboxylic acid at the C1 position and remove the ketone functionality.

Another viable approach is the alkylation of a pre-formed cyclopentanone (B42830) derivative . This strategy involves the formation of an enolate from a suitable cyclopentanone precursor, followed by alkylation with a reagent that introduces the 2-methoxyethyl side chain. orgsyn.org Subsequent functionalization would then be required to install the carboxylic acid group.

Finally, ring-closing metathesis (RCM) offers a powerful tool for the formation of the cyclopentane ring from an appropriately designed acyclic diene precursor. While a versatile method, the synthesis of the required diene for this specific target could be lengthy.

Construction of the 2-Methoxyethyl Moiety

The introduction of the 2-methoxyethyl group at the C1 position is a key transformation. This can be achieved through several methods, largely dependent on the chosen ring formation strategy.

In the case of the Dieckmann condensation approach, the 2-methoxyethyl moiety would need to be incorporated into the adipic acid backbone prior to cyclization. This can be accomplished by the alkylation of a malonic ester with 1-bromo-2-methoxyethane, followed by further chain extension.

Alternatively, if a pre-formed cyclopentane ring is used, the 2-methoxyethyl group can be introduced via alkylation of an enolate . For instance, the enolate of a cyclopentanone carboxylate derivative could be reacted with a 2-methoxyethyl halide or tosylate. libretexts.orglibretexts.org This SN2 reaction would forge the crucial carbon-carbon bond at the quaternary center.

A Michael addition represents another potential route. A nucleophile derived from a cyclopentane precursor could be added to a Michael acceptor such as methoxyethyl acrylate (B77674). However, controlling the regioselectivity and achieving the desired 1,1-disubstitution pattern could be challenging.

Introduction and Functionalization of the Carboxylic Acid Group

The carboxylic acid group can be introduced at various stages of the synthesis. One common method is the hydrolysis of a nitrile or an ester . If the synthesis proceeds through a nitrile intermediate, acidic or basic hydrolysis will yield the desired carboxylic acid. Similarly, a precursor ester can be readily hydrolyzed.

Another powerful technique is the carboxylation of an organometallic intermediate . For example, a Grignard reagent or an organolithium species formed at the C1 position of the cyclopentane ring could react with carbon dioxide to install the carboxylic acid. However, the formation of such an organometallic reagent at a quaternary center can be sterically hindered.

The malonic ester synthesis provides a classic and reliable method for introducing a carboxylic acid group while simultaneously forming a new carbon-carbon bond. sciencemadness.orgprepchem.com This approach would involve the alkylation of diethyl malonate with a suitable cyclopentyl derivative, followed by hydrolysis and decarboxylation.

Catalytic Synthesis Innovations

Modern catalytic methods offer elegant and efficient solutions for the construction of complex molecular architectures, including those with challenging quaternary stereocenters.

Exploration of Transition Metal-Catalyzed Pathways

Transition metal catalysis provides a diverse toolbox for carbon-carbon bond formation. For the synthesis of this compound, several potential applications of transition metal catalysis can be envisioned.

One hypothetical approach involves the palladium-catalyzed carboxylation of a 1-(2-methoxyethyl)cyclopentene precursor . kyoto-u.ac.jpencyclopedia.pubnih.govfrontiersin.org This would involve the generation of an organopalladium intermediate from the alkene, followed by insertion of carbon monoxide or direct reaction with carbon dioxide to yield the carboxylic acid. However, controlling the regioselectivity to achieve carboxylation at the desired quaternary center would be a significant challenge.

Another strategy could utilize a nickel-catalyzed cross-coupling reaction . A pre-functionalized cyclopentane derivative, for example, a 1-halocyclopentane-1-carboxylate, could potentially be coupled with a 2-methoxyethyl organometallic reagent in the presence of a nickel catalyst.

The following table summarizes potential transition metal-catalyzed reactions for key bond formations:

| Reaction Type | Catalyst | Substrates | Product Feature |

| Carboxylation | Palladium | 1-(2-Methoxyethyl)cyclopentene, CO/CO2 | Carboxylic acid introduction |

| Cross-Coupling | Nickel | 1-Halocyclopentane-1-carboxylate, (2-Methoxyethyl)ZnCl | C-C bond formation |

| C-H Activation | Rhodium/Iridium | 1-(2-Methoxyethyl)cyclopentane | Direct carboxylation (hypothetical) |

Application of Organocatalysis in Stereoselective Synthesis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. While the target molecule is achiral, the principles of organocatalysis could be applied to create analogous chiral structures or to control diastereoselectivity in more complex syntheses.

For instance, an organocatalytic Michael addition could be employed to introduce the 2-methoxyethyl group. A chiral amine or squaramide catalyst could activate a cyclopentanone derivative to form a nucleophilic enamine, which would then react with a methoxyethyl-substituted Michael acceptor. While not directly applicable to the synthesis of the racemic target, this highlights the potential for asymmetric synthesis in this molecular family.

Similarly, an organocatalytic alkylation of a cyclopentanone derivative could be envisioned. A chiral phase-transfer catalyst could be used to mediate the alkylation of a cyclopentanone enolate with a 2-methoxyethyl halide, potentially leading to an enantioenriched product in a related chiral system.

The table below outlines potential organocatalytic strategies:

| Reaction Type | Catalyst Type | Key Intermediate | Desired Transformation |

| Michael Addition | Chiral Amine/Squaramide | Enamine/Enolate | Asymmetric C-C bond formation |

| Alkylation | Chiral Phase-Transfer Catalyst | Enolate | Asymmetric C-C bond formation |

| Cyanation | Chiral Lewis Base | Silyl (B83357) Ketene Acetal | Asymmetric cyano group introduction |

Emerging Biocatalytic Strategies for Carboxylic Acid Derivatives

The synthesis of carboxylic acids and their derivatives is increasingly benefiting from biocatalysis, which employs enzymes to conduct chemical transformations. These methods are gaining traction due to their high selectivity and operation under mild, environmentally benign conditions. tudelft.nl Carboxylate reductases (CARs), in particular, have emerged as valuable catalysts for the selective one-step reduction of carboxylic acids to their corresponding aldehydes, which are key intermediates in many synthetic pathways. researchgate.net

Recent advancements have expanded the toolbox of recombinant CARs available for synthesis, demonstrating a broad substrate tolerance that includes various aliphatic and aromatic carboxylic acids. researchgate.net Beyond isolated enzymes, whole-cell biocatalysis offers a powerful strategy for producing complex molecules like carboxylic acids. nih.gov This approach involves engineering microorganisms, such as Escherichia coli, to express multiple enzymes that form an artificial biocatalytic cascade. nih.govnih.gov This "one-pot" method can efficiently convert simple starting materials into valuable products, such as dicarboxylic acids from cycloalkanes, without the need for exogenous coenzymes. nih.gov For instance, a whole-cell biocatalyst was developed for the synthesis of 5-methylpyrazine-2-carboxylic acid from 2,5-dimethylpyrazine (B89654) by expressing a sequence of three enzymes: xylene monooxygenase, benzyl (B1604629) alcohol dehydrogenase, and benzaldehyde (B42025) dehydrogenase. nih.gov Such strategies could be envisioned for the synthesis of functionalized cyclopentane carboxylic acids, offering a greener alternative to traditional chemical methods.

| Biocatalytic Approach | Key Enzyme/System | Potential Application | Advantages |

|---|---|---|---|

| Isolated Enzyme Catalysis | Carboxylate Reductase (CAR) | Reduction of carboxylic acids to aldehydes (key intermediates). | High selectivity, mild reaction conditions. researchgate.net |

| Whole-Cell Biocatalysis | Engineered Microbial Consortia (e.g., E. coli) | Multi-step synthesis from simple precursors (e.g., cycloalkanes to dicarboxylic acids). nih.gov | "One-pot" reactions, redox self-sufficiency, no need for costly coenzyme addition. nih.gov |

| Photoenzymatic Catalysis | Flavin-dependent 'ene'-reductases (EREDs) | Light-driven asymmetric synthesis. | Novel reactivity and stereochemical control. nih.gov |

Principles of Green Chemistry in the Synthesis of this compound

Green chemistry is a foundational approach to chemical synthesis that aims to minimize or eliminate the use and generation of hazardous substances. msu.eduresearchgate.net Its application in pharmaceutical and fine chemical manufacturing is driven by both environmental and economic incentives, promoting higher efficiency and safety. firp-ula.org The synthesis of this compound can be designed to align with these principles, focusing on aspects such as solvent choice, atom economy, and the use of renewable resources. nih.gov

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. nih.gov Traditional synthesis of carboxylic acid derivatives frequently employs hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF). rsc.org Green chemistry promotes the reduction or elimination of such solvents. scirp.org

Strategies for solvent minimization include adopting solvent-free reaction conditions, which can be facilitated by techniques such as microwave-assisted synthesis. scirp.org Microwave irradiation can accelerate reaction times significantly, allowing for the decarboxylation of malonic acid derivatives in minutes without any solvent or catalyst. scirp.org When a solvent is necessary, the focus shifts to safer, more sustainable alternatives. The growing desire to produce organic acids from fermentative routes has spurred research into greener solvents for liquid-liquid extraction, such as methyl tetrahydrofuran (B95107). researchgate.netsemanticscholar.org For esterification reactions, high-throughput screening has identified dimethyl carbonate (DMC) as a more sustainable alternative to traditional solvents. rsc.org

| Approach | Example | Benefit |

|---|---|---|

| Solvent-Free Synthesis | Microwave-assisted decarboxylation of malonic acids. scirp.org | Eliminates solvent waste, reduces reaction time, high purity and yield. scirp.org |

| Alternative Solvents | Using Dimethyl Carbonate (DMC) for Steglich-type esterifications. rsc.org | Replaces hazardous solvents like DCM and DMF, improving safety profile. rsc.org |

| Aqueous Media | Enzymatic reactions in water. tudelft.nl | Benign, non-flammable, and low-cost medium. |

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. jocpr.comprimescholars.com A reaction with 100% atom economy incorporates all reactant atoms into the product, generating no waste byproducts. libretexts.org Synthetic routes should be designed to maximize atom economy. rsc.org

Reactions such as additions, rearrangements, and cycloadditions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. rsc.orgnih.gov For example, a Diels-Alder reaction can be highly atom-efficient, often requiring only heat and light to proceed. nih.gov Designing a synthesis for this compound would ideally prioritize such reactions to minimize waste.

Step economy complements atom economy by aiming to reduce the total number of synthetic steps. nih.gov Cascade or domino reactions, where multiple bond-forming events occur in a single operation, are highly step-economical. rsc.orgrsc.org These strategies reduce the need for intermediate purification steps, saving time, resources, and solvent, thereby aligning with the goals of green chemistry.

| Reaction Type | Atom Economy | Example |

|---|---|---|

| Addition | Excellent (typically 100%) | Hydrogenation of a ketone. rsc.org |

| Rearrangement | Excellent (typically 100%) | Claisen rearrangement. rsc.org |

| Substitution | Poor | Williamson ether synthesis. primescholars.com |

| Elimination | Poor | Dehydrohalogenation of an alkyl halide. |

The seventh principle of green chemistry advocates for the use of renewable rather than depleting feedstocks whenever technically and economically practicable. msu.edunih.gov This involves shifting from petrochemical-based starting materials to those derived from biomass, such as lignocellulose. rsc.orgnih.gov

| Renewable Feedstock | Derived Platform Chemical | Potential Use in Synthesis |

|---|---|---|

| Hemicellulose (from wood/plants) | Furfural → Cyclopentanone | As the core cyclopentane ring precursor. nih.govresearchgate.net |

| Lignin (from wood) | Vanillin, Phenolic Compounds | As a precursor for functionalized aromatic or cyclic structures. rsc.orgnih.gov |

| Cellulose | Glucose | Can be fermented or converted to various chemical building blocks. rsc.org |

Stereochemical Control and Asymmetric Synthesis Research

The precise control of stereochemistry is paramount in the synthesis of complex organic molecules, as different stereoisomers can exhibit vastly different biological activities. Asymmetric synthesis aims to produce a specific stereoisomer, which is crucial for creating functional molecules. Research into the synthesis of substituted cyclopentanes has yielded powerful methods for controlling their three-dimensional structure. mdpi.com

The synthesis of polysubstituted cyclopentanes with high diastereoselectivity is an active area of research. nih.gov Creating specific stereochemical relationships between substituents on the cyclopentane ring, such as the 1,2-disubstituted pattern relevant to precursors of the target molecule, requires sophisticated synthetic strategies.

One powerful approach is the use of domino or cascade reactions, where a series of transformations occur sequentially in one pot to rapidly build molecular complexity with high stereocontrol. A domino sequence involving a rhodium-catalyzed oxygen ylide formation followed by multiple rearrangements has been developed to generate highly functionalized cyclopentanes as single diastereomers. rsc.orgrsc.org Similarly, multicatalytic cascade reactions, combining a secondary amine-catalyzed Michael addition with an N-heterocyclic carbene-catalyzed intramolecular reaction, can afford densely functionalized cyclopentanones with high enantioselectivities. nih.govacs.org Another strategy involves the Suzuki-Miyaura cross-coupling of cyclopentene (B43876) derivatives followed by iridium-catalyzed asymmetric hydrogenation to yield cis-1,2-disubstituted cyclopentanes with excellent diastereo- and enantioselectivities. nih.gov These advanced methodologies provide robust pathways to control the relative and absolute stereochemistry of cyclopentane derivatives.

| Method | Key Transformation(s) | Stereochemical Outcome | Reference |

|---|---|---|---|

| Domino Sequence | Rh-catalyzed ylide formation, nih.govacs.org-sigmatropic rearrangement, oxy-Cope rearrangement, carbonyl ene reaction. | Single diastereomers, 64–92% ee. | rsc.orgrsc.org |

| Multicatalytic Cascade | Michael addition followed by intramolecular crossed benzoin (B196080) reaction. | High enantioselectivities. | nih.govacs.org |

| Cross-Coupling & Hydrogenation | Suzuki-Miyaura cross-coupling followed by Ir-catalyzed asymmetric hydrogenation. | >99% cis diastereoselectivity, up to 88% ee for cyclopentanes. | nih.gov |

| Sulfa-Michael Addition | Organocatalyzed conjugate addition of thiols to cyclobutenes. | High diastereoselectivity (>95:5 dr) and enantioselectivity (er up to 99.7:0.3). | rsc.orgnih.gov |

Enantioselective Formation of Chiral Centers

The creation of the quaternary stereocenter in this compound is the key challenge in its asymmetric synthesis. Several modern synthetic strategies can be envisaged for this purpose, primarily revolving around the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions. These methods aim to control the three-dimensional arrangement of atoms, leading to the desired enantiomer.

One of the most reliable methods for introducing chirality is through the use of chiral auxiliaries . wikipedia.orgsigmaaldrich.com These are chiral molecules that are temporarily attached to the substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed. wikipedia.org For the synthesis of this compound, a plausible approach would involve the diastereoselective alkylation of a cyclopentane precursor bearing a chiral auxiliary. For instance, an enolate derived from a cyclopentanecarboxylic acid amide, formed with a well-established chiral auxiliary like a pseudoephedrine or an Evans oxazolidinone, could be alkylated with a 2-methoxyethyl halide. nih.gov The steric hindrance provided by the auxiliary would direct the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary would then yield the desired enantiomerically enriched carboxylic acid.

Organocatalysis has emerged as a powerful tool for the enantioselective construction of carbon-carbon bonds. nih.gov Chiral amines, phosphoric acids, and other small organic molecules can catalyze reactions with high stereoselectivity. nih.govnih.gov A potential organocatalytic route to this compound could involve the asymmetric Michael addition of a nucleophile to a suitably substituted cyclopentene acceptor, or an asymmetric alkylation of a cyclopentanone derivative. For example, a chiral primary amine catalyst could be employed in the enantioselective alkylation of a cyclopentanone enamine with a 2-methoxyethyl electrophile. Subsequent oxidation and functional group manipulation would lead to the target carboxylic acid.

Enzymatic resolutions offer a green and highly selective alternative for obtaining enantiomerically pure compounds. nih.gov This method involves the use of enzymes that selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. For this compound, a racemic mixture of the corresponding ester could be subjected to hydrolysis by a lipase. The enzyme would selectively hydrolyze one enantiomer of the ester to the carboxylic acid, leaving the other enantiomer of the ester unreacted. Separation of the resulting acid and ester would provide access to both enantiomers of the target compound.

Comparative Analysis of Synthetic Efficiencies and Selectivities across Methodologies

Enzymatic resolutions are renowned for their exceptional enantioselectivity, often achieving enantiomeric excesses greater than 99%. nih.gov These reactions are performed in aqueous media under mild conditions, making them environmentally friendly. A significant limitation of classical kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. However, dynamic kinetic resolution processes can overcome this limitation by continuously racemizing the unwanted enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. The primary challenges in enzymatic methods include finding a suitable enzyme for the specific substrate and the potential for slow reaction rates.

To provide a clearer comparison, the following table summarizes the potential efficiencies and selectivities of these methodologies as applied to the synthesis of this compound, based on typical results for similar transformations reported in the literature.

| Methodology | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) | Key Advantages | Key Disadvantages |

| Chiral Auxiliary | 60-85 (over 3 steps) | >98 | High reliability and predictability, well-established procedures. wikipedia.orgnih.gov | Stoichiometric use of expensive auxiliaries, additional synthetic steps. nih.gov |

| Organocatalysis | 70-95 (for the key step) | 90-99 | Use of metal-free catalysts, mild reaction conditions. nih.govnih.gov | Catalyst optimization may be required, potentially higher catalyst loading. |

| Enzymatic Resolution | <50 (for kinetic resolution) | >99 | Exceptional selectivity, environmentally friendly conditions. nih.gov | Maximum 50% yield for one enantiomer in kinetic resolution, requires screening for a suitable enzyme. |

Ultimately, the optimal synthetic route will depend on the specific requirements of the application. For laboratory-scale synthesis where high purity is paramount, a chiral auxiliary approach might be favored. For larger-scale, industrial production, an organocatalytic or a dynamic kinetic resolution method could be more cost-effective and sustainable.

Mechanistic Investigations of Chemical Reactions Pertaining to 1 2 Methoxyethyl Cyclopentane 1 Carboxylic Acid

Elucidation of Reaction Pathways in Key Synthetic Steps

The most plausible synthetic pathway to 1-(2-methoxyethyl)cyclopentane-1-carboxylic acid involves the α-alkylation of a cyclopentanecarboxylic acid derivative. This process can be broken down into two key steps: the formation of a nucleophilic enolate and the subsequent reaction with an electrophilic alkylating agent.

Step 1: Enolate Formation

The initial step is the deprotonation of a suitable precursor, such as methyl or ethyl cyclopentanecarboxylate, at the α-carbon. This is typically achieved using a strong, non-nucleophilic base to ensure complete and irreversible formation of the enolate. Lithium diisopropylamide (LDA) is a commonly used base for this purpose. The reaction is generally carried out at low temperatures (e.g., -78 °C) to prevent side reactions. libretexts.orgyoutube.com The enolate ion is stabilized by resonance, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group. masterorganicchemistry.com

Step 2: α-Alkylation

The second step is the nucleophilic attack of the enolate on an appropriate electrophile. For the synthesis of the target molecule, a suitable electrophile would be a 2-methoxyethyl halide, such as 1-bromo-2-methoxyethane. This reaction proceeds via an SN2 mechanism, where the enolate acts as the nucleophile and displaces the halide leaving group. openstax.org The choice of a primary halide is crucial to favor the SN2 pathway and avoid competing elimination reactions that can occur with secondary or tertiary halides. libretexts.orgopenstax.org

Step 3: Hydrolysis

The final step in the synthesis is the hydrolysis of the resulting ester to yield the carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) with a reagent like sodium hydroxide, followed by an acidic workup, is a common method. mnstate.edu

An alternative approach to forming the cyclopentane (B165970) ring itself could involve a Dieckmann condensation of a linear diester, such as diethyl adipate, to form a β-keto ester, which can then be further functionalized. organicchemistrytutor.comorganic-chemistry.org However, for the specific substitution pattern of this compound, the direct alkylation of a pre-formed cyclopentane ring is a more direct strategy.

Kinetic and Thermodynamic Parameters Governing Formation and Transformation

The formation of the enolate and the subsequent alkylation are governed by both kinetic and thermodynamic factors.

Enolate Formation: Kinetic vs. Thermodynamic Control

In cases where an unsymmetrical ketone is used as a precursor, the regioselectivity of enolate formation is a critical consideration. Formation of the kinetic enolate is favored at low temperatures with a sterically hindered base like LDA. This enolate is formed by removing the most accessible α-proton, leading to the less substituted enolate. youtube.com In contrast, the thermodynamic enolate, which is the more stable, more substituted enolate, is favored under conditions that allow for equilibration, such as higher temperatures or the use of a weaker base. libretexts.org For the synthesis of this compound from an unsubstituted cyclopentanone (B42830) precursor, there is only one type of α-proton, simplifying this aspect. However, if a substituted cyclopentanone were used, these considerations would be paramount.

A study on the reaction of cyclopentane carboxylic acid with subcritical methanol (B129727) revealed that the total acid number (TAN) removal followed first-order kinetics. icm.edu.plresearchgate.net While this reaction is a reduction rather than an alkylation, it provides some insight into the kinetics of reactions involving cyclopentane carboxylic acid derivatives. The activation energy for this process was determined to be 13.97 kcal/mol. icm.edu.plresearchgate.net

Thermodynamics of Cyclopentane Derivatives

Identification and Characterization of Reactive Intermediates

The primary reactive intermediate in the key synthetic step of α-alkylation is the enolate ion . masterorganicchemistry.comlibretexts.org The structure and stability of this intermediate are crucial to the outcome of the reaction.

Structure: The enolate is a planar, resonance-stabilized species. The negative charge is delocalized across the oxygen, the carbonyl carbon, and the α-carbon. This delocalization is key to its stability and nucleophilicity. masterorganicchemistry.com

Characterization: While enolates are typically too reactive to be isolated under normal conditions, their existence can be confirmed by spectroscopic methods in situ or by trapping experiments. libretexts.org For instance, reaction with a silyl (B83357) halide can form a stable silyl enol ether, which can be isolated and characterized.

In addition to the enolate, other potential reactive intermediates could be involved in side reactions. For example, if the alkylating agent is prone to elimination, a carbocation intermediate could be formed, leading to undesired alkene byproducts.

In the broader context of cyclopentane chemistry, radical intermediates are also known to play a role in certain reactions, such as oxidation processes. doi.org However, in the context of the proposed synthetic route for this compound, the ionic enolate intermediate is the most relevant.

Role of Catalyst-Substrate Interactions in Reaction Mechanisms

While the α-alkylation of an ester enolate is not a catalytic reaction in the traditional sense, the choice of base and solvent plays a critical role that can be likened to a catalyst's influence on a reaction.

Base: The base, typically LDA, is a stoichiometric reagent that acts as a proton acceptor. The lithium cation (Li+) associated with the enolate can coordinate to the carbonyl oxygen, influencing the enolate's aggregation state and reactivity. This coordination can affect the stereochemical outcome of the alkylation if a chiral center is being formed.

Solvent: The reaction is typically carried out in an aprotic polar solvent, such as tetrahydrofuran (B95107) (THF). The solvent molecules solvate the lithium cation, which can influence the reactivity of the enolate. A more coordinating solvent can lead to a more "naked" and therefore more reactive enolate.

In related areas of cyclopentane functionalization, transition metal catalysts are employed. For example, palladium-catalyzed transannular C-H arylation of cyclopentane carboxylic acids has been demonstrated. nih.gov In these reactions, the carboxylic acid directing group coordinates to the palladium catalyst, which then facilitates the activation of a C-H bond at a remote position. While not directly applicable to the synthesis of the title compound, these studies highlight the importance of catalyst-substrate interactions in controlling reactivity and selectivity in cyclopentane systems.

Computational Verification of Proposed Reaction Mechanisms

Density Functional Theory (DFT) calculations are a powerful tool for investigating reaction mechanisms, transition states, and the stability of intermediates. While specific DFT studies on the synthesis of this compound are not available, computational studies on related systems provide valuable insights.

Enolate Formation and Alkylation: DFT calculations can be used to model the deprotonation of the ester precursor and the subsequent SN2 reaction. These calculations can provide information on the activation barriers for the reaction, the geometry of the transition state, and the relative energies of the reactants, intermediates, and products. Studies on the alkylation of other enolates have shown that DFT can accurately predict the stereochemical outcome of the reaction. researchgate.net

Conformational Analysis: The conformational landscape of the cyclopentane ring in the starting material, intermediate, and product can be investigated using computational methods. These studies can help to understand how the substituents influence the ring's pucker and how this, in turn, affects the reactivity. DFT has been used to study the keto-enol tautomerization in cyclopentane-1,3-diones, highlighting the influence of ring size on the energetics of the process. acs.org

Transition State Analysis: For the SN2 alkylation step, DFT can be used to locate the transition state structure. Analysis of this structure can reveal the key interactions between the enolate nucleophile and the alkyl halide electrophile, providing a deeper understanding of the factors that control the reaction rate and selectivity.

In the absence of direct experimental data, computational studies can provide a robust theoretical framework for understanding the mechanistic details of the synthesis of this compound.

Data Tables

Table 1: Key Reagents and Their Roles in the Proposed Synthesis

| Reagent | Chemical Formula | Role |

| Methyl cyclopentanecarboxylate | C7H12O2 | Starting Material |

| Lithium diisopropylamide (LDA) | C6H14LiN | Strong, non-nucleophilic base |

| 1-Bromo-2-methoxyethane | C3H7BrO | Alkylating agent (electrophile) |

| Tetrahydrofuran (THF) | C4H8O | Aprotic polar solvent |

| Sodium hydroxide | NaOH | Base for ester hydrolysis |

| Hydrochloric acid | HCl | Acid for workup |

Table 2: Analogous Reaction Kinetic Data

| Reaction | Kinetic Order | Activation Energy (kcal/mol) | Reference |

| TAN removal of cyclopentane carboxylic acid with subcritical methanol | First | 13.97 | icm.edu.plresearchgate.net |

Computational and Theoretical Chemistry Studies of 1 2 Methoxyethyl Cyclopentane 1 Carboxylic Acid

Electronic Structure and Bonding Analysis via Quantum Chemical Methods

Quantum chemical methods are instrumental in dissecting the electronic architecture of molecules. For 1-(2-Methoxyethyl)cyclopentane-1-carboxylic acid, these techniques reveal the distribution of electrons and the nature of the chemical bonds, which are fundamental to understanding its stability and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in predicting the properties of molecular systems. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry, and the corresponding electronic energy of this compound.

Recent studies on similar cyclopentane (B165970) carboxylic acid derivatives have utilized DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to calculate optimized molecular structures. nih.gov These calculations provide precise bond lengths, bond angles, and dihedral angles that characterize the molecule's shape. The calculated vibrational frequencies from these studies can be compared with experimental spectroscopic data to validate the theoretical model. nih.gov Furthermore, DFT is crucial for understanding intermolecular interactions, which can be analyzed through approaches like Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) studies. nih.gov

Table 1: Representative Theoretical Data Obtainable from DFT Calculations for Carboxylic Acids

| Property | Description | Example Application |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides bond lengths (e.g., C-C, C=O, C-O) and angles. |

| Total Electronic Energy | The sum of the kinetic and potential energies of the electrons. | Used to compare the relative stability of different conformers. |

| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | Correlates with experimental infrared (IR) and Raman spectra. |

| NBO Charges | Atomic charges derived from the Natural Bond Orbital analysis. | Indicates the distribution of electron density across the molecule. |

This table is illustrative and based on typical data generated in DFT studies of organic molecules.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. These methods, while often more computationally demanding than DFT, can provide highly accurate descriptions of electronic properties. For this compound, ab initio calculations can be used to determine properties such as ionization potential, electron affinity, and the energies of molecular orbitals (e.g., HOMO and LUMO).

Studies on related carboxylic acids have demonstrated the utility of ab initio methods, such as MP2 with a cc-pVTZ basis set, for calculating structures, relative energies, and electric dipole moments. aip.org The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's chemical reactivity and electronic transitions. nih.gov A smaller gap generally suggests higher reactivity.

Conformational Analysis and Potential Energy Surfaces of this compound

The flexibility of the cyclopentane ring and the methoxyethyl side chain in this compound allows for the existence of multiple spatial arrangements, or conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

This analysis is typically performed by systematically rotating key dihedral angles within the molecule and calculating the corresponding energy to generate a potential energy surface (PES). The PES maps the energy of the molecule as a function of its geometry, with energy minima corresponding to stable conformers and saddle points representing transition states between them. Quantum mechanical calculations are essential for accurately determining these relative energetic stabilities. bohrium.comnih.gov For instance, the rotation around the C-O bond of the carboxylic acid group can lead to different conformers, and the energy landscape of this rotation can be mapped to understand their relative populations. bohrium.comnih.gov

Prediction of Reactivity and Reaction Pathways through Theoretical Modeling

Theoretical modeling is a powerful tool for predicting how this compound might behave in chemical reactions. By simulating reaction pathways, chemists can gain a deeper understanding of reaction mechanisms and predict the feasibility of chemical transformations.

For a chemical reaction to occur, the reactants must pass through a high-energy state known as the transition state. The energy required to reach this state is the activation energy, which is a key determinant of the reaction rate. Computational methods, particularly DFT, can be used to locate the geometry of the transition state and calculate the activation energy. acs.orgnih.gov

By modeling a potential reaction, such as the esterification or amidation of the carboxylic acid group, the transition state structure can be identified. The calculated activation energy provides a quantitative measure of the reaction's kinetic feasibility. acs.orgnih.gov

Mapping the reaction coordinate involves tracing the lowest energy path from reactants to products, passing through the transition state. This provides a detailed picture of the geometric and energetic changes that occur throughout a chemical transformation. This "intrinsic reaction coordinate" (IRC) path helps to confirm that a calculated transition state indeed connects the desired reactants and products. Such analyses are crucial for understanding the step-by-step mechanism of a reaction involving this compound.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the behavior of molecules at an atomistic level. For this compound, MD simulations can provide profound insights into its conformational dynamics, solvation structure, and interactions with different solvent environments. Such studies are crucial for understanding its behavior in various applications, from reaction media to biological systems.

A typical MD simulation of this compound would be conducted using a classical force field, such as AMBER or CHARMM, which defines the potential energy of the system as a function of atomic coordinates. The molecule would be placed in a simulation box filled with solvent molecules, for instance, water, methanol (B129727), or a mixture thereof, to mimic different chemical environments.

The effect of the solvent on the conformational preferences of this compound is a key area of investigation. In polar protic solvents like water and methanol, the carboxylic acid group and the ether oxygen of the methoxyethyl group can act as hydrogen bond acceptors, while the carboxylic acid proton can act as a hydrogen bond donor. These interactions can stabilize specific conformations of the molecule. For instance, in an aqueous solution, water molecules would form a hydration shell around the polar functional groups, influencing the orientation of the side chain relative to the cyclopentane ring.

To quantify the solvent structure around the solute, radial distribution functions (RDFs) are commonly calculated. researchgate.netstevenabbott.co.ukmdanalysis.orglibretexts.org The RDF, g(r), describes the probability of finding a solvent atom at a certain distance from a solute atom. For example, the RDF between the oxygen atoms of the carboxylic acid group and the hydrogen atoms of water molecules would reveal the strength and structure of hydrogen bonding.

Hypothetical Radial Distribution Function Data

| Solute Atom | Solvent Atom | First Peak Position (Å) | First Peak Height | Coordination Number |

|---|---|---|---|---|

| Carboxyl Oxygen (C=O) | Water Hydrogen | 1.8 | 3.2 | 2.1 |

| Carboxyl Oxygen (-OH) | Water Hydrogen | 1.7 | 3.5 | 1.8 |

| Ether Oxygen (-OCH3) | Water Hydrogen | 2.0 | 2.5 | 1.5 |

| Carboxyl Hydrogen (-OH) | Water Oxygen | 1.6 | 3.8 | 1.2 |

The dynamic behavior of the molecule, such as its diffusion and reorientational motion, can also be analyzed from MD trajectories. The mean square displacement (MSD) of the molecule's center of mass can be used to calculate its diffusion coefficient in different solvents. Furthermore, the time correlation functions of molecular vectors can provide information about the timescale of rotational motions.

Hydrogen bond dynamics are another critical aspect that can be elucidated through MD simulations. The average number of hydrogen bonds between the solute and solvent, as well as the lifetime of these bonds, can be calculated. pnas.orgresearchgate.netnih.govnih.gov This information is vital for understanding the thermodynamics of solvation and the molecule's solubility in different media.

Hypothetical Hydrogen Bond Dynamics Data

| Solvent | Average Solute-Solvent H-Bonds | Average H-Bond Lifetime (ps) |

|---|---|---|

| Water | 4.8 | 2.5 |

| Methanol | 3.5 | 3.1 |

| Acetonitrile | 1.2 | 1.8 |

Quantitative Structure-Property Relationship (QSPR) Studies for Material Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their macroscopic properties. researchgate.netnih.govchemrxiv.orgosti.govresearchgate.net For this compound and its derivatives, QSPR studies can be instrumental in predicting properties relevant to material design, such as solubility, thermal stability, and viscosity, without the need for extensive experimental measurements.

The first step in a QSPR study is to generate a dataset of molecules with known experimental values for the property of interest. In the context of material design, this could involve synthesizing a series of analogs of this compound with variations in the cyclopentane ring substitution or the length and functionality of the side chain.

Next, a set of molecular descriptors is calculated for each molecule in the dataset. These descriptors are numerical representations of the molecule's structure and can be categorized into different types:

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity, size, and shape. Examples include the Wiener index and Kier & Hall connectivity indices. researchgate.nettaylorfrancis.com

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include information about its surface area, volume, and moments of inertia.

Quantum-chemical descriptors: These are obtained from quantum mechanical calculations and describe the electronic properties of the molecule, such as dipole moment, polarizability, and atomic charges. chemrxiv.orgosti.govosti.govacs.org

Once the descriptors are calculated, a mathematical model is developed to establish a relationship between the descriptors and the target property. Multiple Linear Regression (MLR) is a common technique used for this purpose, where the property is expressed as a linear combination of the most relevant descriptors. More advanced machine learning techniques, such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN), can also be employed to capture non-linear relationships. acs.orgrsc.orgrsc.orgmdpi.com

For instance, a QSPR model could be developed to predict the aqueous solubility of derivatives of this compound. The model might find that descriptors related to polarity, hydrogen bonding capacity, and molecular size are the most influential.

Hypothetical QSPR Model for Aqueous Solubility (LogS)

| Descriptor | Coefficient | p-value |

|---|---|---|

| (Intercept) | 2.50 | <0.001 |

| Topological Polar Surface Area (TPSA) | -0.02 | <0.001 |

| Molecular Weight (MW) | -0.01 | 0.005 |

| Number of Rotatable Bonds (nRotB) | 0.15 | 0.021 |

| LogP (Octanol-Water Partition Coefficient) | -0.85 | <0.001 |

Model Equation: LogS = 2.50 - 0.02TPSA - 0.01MW + 0.15nRotB - 0.85LogP

Model Statistics: R² = 0.85, Q² = 0.78

Similarly, a QSPR model could be established to predict the thermal stability of materials derived from these compounds, often characterized by their decomposition temperature (Td). In this case, descriptors related to bond strengths, molecular connectivity, and aromaticity might be found to be significant.

The predictive power of a QSPR model is assessed through rigorous validation procedures. This typically involves splitting the dataset into a training set for model development and a test set for evaluating its performance on unseen data. Cross-validation techniques, such as leave-one-out, are also employed to ensure the robustness of the model.

Once a validated QSPR model is established, it can be used to screen virtual libraries of candidate molecules and prioritize those with the desired properties for synthesis and experimental testing. This in silico approach can significantly accelerate the material discovery process, saving time and resources.

Chemical Transformations and Advanced Derivatization of 1 2 Methoxyethyl Cyclopentane 1 Carboxylic Acid in Materials Science and Catalysis Research

Strategic Modifications of the Cyclopentane (B165970) Ring Structure

Beyond transformations of the carboxylic acid, the cyclopentane ring itself offers opportunities for derivatization through C-H functionalization or skeletal rearrangement.

The direct and selective functionalization of C-H bonds on the saturated cyclopentane ring is a powerful strategy for introducing complexity. While the ring contains multiple methylene (B1212753) (CH₂) groups, the carboxylic acid can act as a directing group to control the site of reaction.

A prominent example of this strategy is the palladium-catalyzed transannular C-H activation. researchgate.netresearchgate.net Research has shown that cycloalkane carboxylic acids can undergo selective arylation at the γ-position (the C3 carbon of the cyclopentane ring) in the presence of a suitable palladium catalyst and a specially designed ligand, such as a quinuclidine-pyridone. nih.govnih.gov The carboxylic acid coordinates to the palladium center, directing the C-H activation to a specific distal methylene group through the formation of a strained palladacycle intermediate. substack.com This methodology would allow for the direct synthesis of 3-aryl-1-(2-methoxyethyl)cyclopentane-1-carboxylic acids from the parent acid and an aryl iodide, providing a rapid route to complex, functionalized carbocycles. researchgate.net

| Transformation | Reagents and Conditions | Expected Product |

| Transannular γ-C-H Arylation | Ar-I, Pd(OAc)₂, Quinuclidine-Pyridone Ligand, Ag₂CO₃, HFIP, heat | cis-3-Aryl-1-(2-methoxyethyl)cyclopentane-1-carboxylic acid |

The cyclopentane skeleton can be rearranged to form larger or smaller rings, providing access to different carbocyclic frameworks. These transformations typically involve generating a reactive intermediate from a derivative of the parent carboxylic acid.

Ring Expansion: A cyclopentane ring can be expanded to a cyclohexane (B81311) ring through rearrangements involving carbocation intermediates. youtube.com For example, the alcohol derivative, (1-(2-methoxyethyl)cyclopentyl)methanol, could be converted into a tosylate. Subsequent solvolysis could induce a 1,2-alkyl shift, expanding the ring to form a cyclohexanone (B45756) derivative. youtube.comnih.gov Such rearrangements are driven by the release of ring strain and the formation of a more stable carbocation.

Ring Contraction: Ring contraction of a cyclopentane to a cyclobutane (B1203170) is less common but can be achieved through specific rearrangements. One potential pathway is the Wolff rearrangement. wikipedia.org This would require converting 1-(2-methoxyethyl)cyclopentane-1-carboxylic acid into the corresponding α-diazoketone on an adjacent ring carbon (a multi-step process). Upon photolysis or metal catalysis, this diazoketone would lose N₂ and rearrange to a ketene, effectively contracting the five-membered ring to a four-membered ring derivative. wikipedia.org A more common method for ring contraction is the Favorskii rearrangement, which applies to α-halo ketones. slideshare.netresearchgate.netstudylib.net If an α-bromo or α-chloro ketone derivative of the cyclopentane ring could be synthesized, treatment with a base would induce a rearrangement to a cyclobutanecarboxylic acid derivative. youtube.com

Reactivity and Transformations of the 2-Methoxyethyl Side Chain

The 2-methoxyethyl side chain of this compound offers specific sites for chemical modification, distinct from the carboxylic acid function and the cyclopentane ring. The primary locus of reactivity on this side chain is the ether linkage, which can be cleaved under certain conditions. Additionally, the methylene groups of the ethyl component present possibilities for substitution reactions, although achieving high selectivity can be challenging.

Ether Cleavage Reactions and Derivatives

Ethers are generally characterized by their high chemical stability, making them useful as solvents for many reactions. wikipedia.org However, the carbon-oxygen bond of an ether can be cleaved under harsh conditions, typically in the presence of strong acids. longdom.orglibretexts.org This acid-catalyzed cleavage is a fundamental reaction of ethers and proceeds via nucleophilic substitution, either through an SN1 or SN2 mechanism, depending on the structure of the ether. wikipedia.orgopenstax.org

For this compound, the ether linkage involves a primary alkyl group (part of the ethyl chain) and a methyl group. Ethers with primary alkyl groups typically undergo cleavage through an SN2 mechanism when treated with strong nucleophilic acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgopenstax.org Hydrochloric acid (HCl) is generally not effective for ether cleavage. openstax.org

The reaction is initiated by the protonation of the ether oxygen by the strong acid, which converts the methoxy (B1213986) group into a good leaving group (methanol). masterorganicchemistry.com Following protonation, the halide anion (Br⁻ or I⁻), a potent nucleophile, attacks one of the adjacent carbon atoms. In an SN2 reaction, the nucleophile will attack the less sterically hindered carbon atom. libretexts.orgopenstax.org In the case of the 2-methoxyethyl side chain, the methyl carbon is less sterically hindered than the methylene carbon of the ethyl group. Consequently, the halide ion will preferentially attack the methyl group.

This selective attack results in the cleavage of the methyl-oxygen bond, yielding two primary products: 1-(2-hydroxyethyl)cyclopentane-1-carboxylic acid and a methyl halide (methyl bromide or methyl iodide). If an excess of the hydrohalic acid is used, the newly formed alcohol can potentially undergo a subsequent nucleophilic substitution to form the corresponding 2-haloethyl derivative, although this would require more forcing conditions. libretexts.org

The resulting derivative, 1-(2-hydroxyethyl)cyclopentane-1-carboxylic acid, is a bifunctional molecule containing both a carboxylic acid and a primary alcohol. This opens up further synthetic possibilities, such as esterification, oxidation of the alcohol, or its conversion into other functional groups.

| Reactant | Reagent | Mechanism | Primary Products |

|---|---|---|---|

| This compound | HBr or HI | SN2 | 1-(2-Hydroxyethyl)cyclopentane-1-carboxylic acid + Methyl bromide/iodide |

Selective Alkylation or Halogenation of the Side Chain

Achieving selective alkylation or halogenation on the C-H bonds of the 2-methoxyethyl side chain is a significant synthetic challenge due to the presence of multiple, chemically similar C-H bonds and the more reactive carboxylic acid group.

Halogenation: Direct halogenation of the ethyl portion of the side chain would likely proceed via a free-radical mechanism, initiated by UV light or a radical initiator. This type of reaction is generally not very selective, leading to a mixture of products with halogen atoms at different positions on the ethyl chain. The relative reactivity of C-H bonds in radical halogenation follows the order tertiary > secondary > primary, but all positions on the ethyl chain are secondary. Furthermore, the cyclopentane ring also contains secondary C-H bonds that could compete in the reaction. nih.gov

Alkylation: Selective C-H alkylation of an unactivated alkyl chain like the one present in the 2-methoxyethyl group is notoriously difficult. Modern synthetic methods often rely on directing groups to achieve site-selectivity in C-H functionalization. nih.gov In the context of this compound, the carboxylic acid itself can act as a directing group in transition-metal-catalyzed reactions, but this typically directs functionalization to the cyclopentane ring (e.g., at the β or γ position) rather than the flexible side chain. researchgate.netresearchgate.net Without a specific directing functionality on the side chain, achieving selective alkylation would be improbable, likely resulting in a complex mixture of products.

Given these challenges, a more plausible strategy for modifying the side chain would involve the ether cleavage described in section 5.3.1 to unmask a hydroxyl group. This hydroxyl group could then be used as a handle for further, more controlled transformations, such as conversion to a better leaving group followed by nucleophilic substitution to introduce a variety of alkyl or other functional groups.

| Transformation | Potential Method | Key Challenges |

|---|---|---|

| Halogenation | Free-radical halogenation | Lack of selectivity, potential for multiple halogenations, and reaction on the cyclopentane ring. |

| Alkylation | Direct C-H alkylation | Low reactivity of C(sp³)-H bonds, lack of a directing group for the side chain, and competition from ring functionalization. |

Role of this compound as a Building Block in Advanced Non-Biological Material Synthesis

The unique structure of this compound, which combines a rigid carbocyclic core, a reactive carboxylic acid group, and a flexible ether-containing side chain, makes it a potentially valuable building block in materials science.

Precursor in Specialty Polymer Synthesis

The carboxylic acid functionality is a versatile handle for polymerization. This compound can be envisioned as a monomer or a modifying agent in the synthesis of various specialty polymers.

Polyesters and Polyamides: The carboxylic acid group can readily undergo condensation polymerization with diols or diamines to form polyesters and polyamides, respectively. The incorporation of the 1-(2-methoxyethyl)cyclopentane moiety into the polymer backbone would introduce a bulky, non-planar, and somewhat flexible unit. This could disrupt chain packing, potentially leading to polymers with lower crystallinity, increased solubility, and lower glass transition temperatures compared to polymers derived from more linear or planar monomers. The ether side chain could also enhance solubility in certain organic solvents and provide sites for hydrogen bonding, influencing the material's mechanical and thermal properties.

Functional Polymers: The carboxylic acid can be converted into other polymerizable groups, such as an acrylate (B77674) or methacrylate (B99206) ester. The resulting monomer could then be subjected to free-radical polymerization to create polymers with pendant 1-(2-methoxyethyl)cyclopentane-1-carboxylate groups. These side chains could impart unique properties to the polymer, such as altered hydrophobicity and tailored refractive indices.

Ligand Design in Organometallic and Coordination Chemistry for Catalysis

Carboxylic acids are known to act as effective ligands for a wide range of metal ions, forming coordination polymers and discrete organometallic complexes. researchgate.net The assembly of coordination polymers is heavily influenced by the nature of the organic bridging ligands and the metal centers. globethesis.com

This compound possesses two potential coordination sites: the carboxylate group and the ether oxygen atom on the side chain.

As a Monodentate Ligand: The carboxylate group can coordinate to a metal center in a monodentate fashion. The bulky cyclopentyl group would exert significant steric influence around the metal center, which could be exploited to control the selectivity of catalytic reactions.

Component in Supramolecular Architecture and Self-Assembly Research

Supramolecular chemistry involves the spontaneous organization of molecules into well-defined, functional structures through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. beilstein-journals.org Amino acids and other small, functionalized molecules are effective building blocks for creating complex supramolecular assemblies. beilstein-journals.org

The structure of this compound is well-suited for applications in supramolecular chemistry:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming predictable self-assembly motifs, such as the common carboxylic acid dimer.

Amphiphilic Character: The molecule possesses a hydrophilic carboxylic acid head and a relatively hydrophobic body composed of the cyclopentane ring and the methoxyethyl tail. This amphiphilic nature could drive self-assembly in solution to form micelles, vesicles, or other ordered aggregates.

Structural Control: The rigid cyclopentane ring provides a defined scaffold, while the flexible 2-methoxyethyl side chain offers conformational freedom. This combination of rigidity and flexibility can be exploited to design molecules that pack into specific crystalline lattices or self-assemble into complex architectures. The ether linkage in the side chain can also participate in weaker hydrogen bonding, further directing the assembly process. The interplay of these features could lead to the formation of novel liquid crystals, gels, or other soft materials.

Future Research Directions and Unexplored Academic Avenues for 1 2 Methoxyethyl Cyclopentane 1 Carboxylic Acid

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like 1-(2-Methoxyethyl)cyclopentane-1-carboxylic acid is poised to benefit significantly from the integration of continuous flow chemistry and automated synthesis platforms. These technologies offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput screening of reaction conditions.

Future research could focus on developing a multi-step continuous-flow synthesis for this molecule. Such a system could potentially start from simple, readily available precursors and involve sequential reactions within a closed, automated setup. The use of packed-bed reactors with immobilized reagents could facilitate purification and reduce waste, aligning with the principles of green chemistry. A hypothetical multi-step flow process could be designed to improve the synthesis of related functionalized cyclopentanes, which currently rely on batch processing. flinders.edu.au Automated platforms can accelerate the production of derivatives of this compound for screening in various applications. nih.govnih.gov

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for a Functionalized Cyclopentane (B165970) Carboxylic Acid

| Parameter | Traditional Batch Synthesis | Proposed Flow Synthesis | Potential Advantage of Flow |

| Reaction Time | 12-24 hours | 1-2 hours | Significant time reduction |

| Product Yield | 60-70% | >85% | Improved efficiency |

| Purification | Column Chromatography | In-line purification | Reduced solvent waste and time |

| Scalability | Limited | Readily scalable | Facilitates larger scale production |

The development of such a flow synthesis would not only provide a more efficient route to this compound but also serve as a model for the synthesis of other complex cyclopentane derivatives. durham.ac.uk

Development of Novel Catalytic Systems for its Transformations

The development of novel catalytic systems for the selective functionalization of this compound is a promising area of research. Of particular interest is the application of C-H activation strategies, which allow for the direct modification of the cyclopentane ring, bypassing the need for pre-functionalized starting materials. nih.gov

Future investigations could explore the use of transition metal catalysts, such as rhodium or palladium, to achieve site-selective C-H functionalization of the cyclopentane core. nih.govnih.govresearchgate.net The directing effect of the carboxylic acid group could be exploited to achieve regioselective and stereoselective transformations. nih.gov For instance, palladium-catalyzed C-H arylation could introduce aromatic moieties at specific positions on the cyclopentane ring, leading to a diverse range of new derivatives with potentially interesting biological or material properties. substack.com

Table 2: Potential Catalytic C-H Functionalization Reactions

| Catalyst System | Target C-H Bond | Potential Product | Research Goal |

| Rhodium(II) acetate | Methylene (B1212753) C-H | 2-Aryl-1-(2-methoxyethyl)cyclopentane-1-carboxylic acid | Introduction of aryl groups |

| Palladium(II) acetate | Methyl C-H on methoxy (B1213986) | 1-(2-Oxoethyl)cyclopentane-1-carboxylic acid | Selective oxidation |

| Iron(III) chloride | Tertiary C-H | 1-(2-Methoxyethyl)-2-chlorocyclopentane-1-carboxylic acid | Halogenation |

The successful development of such catalytic systems would provide a powerful tool for the late-stage functionalization of this compound, enabling the rapid generation of a library of analogs for further study.

Exploiting its Unique Structure in Emerging Materials Applications

The unique structure of this compound, combining a rigid cyclopentane scaffold with a flexible ether side chain, suggests its potential use as a monomer or building block in the synthesis of novel polymers and materials. The cyclopentane ring can impart thermal stability and rigidity to a polymer backbone, while the methoxyethyl group could influence solubility and intermolecular interactions. trecora.comwikipedia.org

One avenue of future research could be the polymerization of derivatives of this compound to create novel polyesters or polyamides. The properties of these polymers could be tuned by modifying the cyclopentane ring or the side chain. For example, the introduction of additional functional groups could allow for cross-linking or post-polymerization modification. Such materials could find applications as specialty coatings, adhesives, or in the development of new biomaterials. marcorubber.comjunyuanpetroleumgroup.com

Table 3: Potential Polymer Applications

| Polymer Type | Monomer Derivative | Potential Properties | Possible Application |

| Polyester | Diol derivative | High thermal stability, good solubility | Engineering plastics |

| Polyamide | Diamine derivative | High strength, chemical resistance | Advanced fibers |

| Polyurethane | Diol derivative | Toughness, flexibility | Elastomers, foams trecora.com |

Further research into the material properties of polymers derived from this compound could uncover new and valuable applications in materials science.

Advanced Theoretical Investigations into Complex Reaction Systems

Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules and their reactions. Advanced theoretical investigations into the reaction mechanisms involving this compound could provide valuable insights for the development of new synthetic methods and catalysts.

Future computational studies could focus on modeling the transition states of potential C-H activation reactions on the cyclopentane ring. researchgate.net Density Functional Theory (DFT) calculations could be used to predict the most favorable reaction pathways and to understand the role of the catalyst and ligands in determining selectivity. kaust.edu.sa Such studies could guide the experimental design of new catalytic systems, saving significant time and resources. Furthermore, molecular dynamics simulations could be employed to study the conformational behavior of this molecule and its derivatives, which could be important for understanding its interactions in biological systems or its packing in solid-state materials.

Table 4: Proposed Theoretical Studies

| Computational Method | Research Focus | Expected Outcome |

| Density Functional Theory (DFT) | C-H activation transition states | Prediction of reaction selectivity |

| Molecular Dynamics (MD) | Conformational analysis | Understanding of molecular flexibility and interactions |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate interactions | Design of potential enzyme inhibitors |

These theoretical investigations would provide a deeper understanding of the fundamental chemical properties of this compound and accelerate the discovery of its potential applications.

Challenges and Opportunities in the Broader Field of Functionalized Cyclopentane Derivatives

The study of this compound is emblematic of the broader challenges and opportunities in the field of functionalized cyclopentane derivatives. One of the primary challenges is the stereoselective synthesis of highly substituted cyclopentane rings. nih.govnih.govfigshare.com Developing methods to control the relative and absolute stereochemistry of multiple substituents on a five-membered ring remains a significant hurdle.

However, overcoming these challenges presents immense opportunities. Functionalized cyclopentanes are key structural motifs in a wide range of biologically active natural products and pharmaceuticals. The development of new synthetic methods for this class of compounds could lead to the discovery of new drugs and therapeutic agents. Moreover, the unique physical and chemical properties of cyclopentane-based molecules make them attractive candidates for the development of new materials with tailored properties.

Future research in this area will likely focus on the development of more efficient and selective synthetic methods, the exploration of new applications in medicine and materials science, and a deeper understanding of the structure-property relationships in this important class of molecules. The largely unexplored nature of compounds like this compound highlights the vast potential for discovery that still exists within the field of organic chemistry.

Q & A

Basic Questions

Q. What are the recommended safety precautions for handling 1-(2-Methoxyethyl)cyclopentane-1-carboxylic acid in laboratory settings?

- Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Face shields are recommended for splash protection during large-scale handling .

- Ventilation : Conduct experiments in a fume hood to minimize inhalation exposure. Ensure local exhaust ventilation if handling powdered forms .

- First Aid : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention. If inhaled, move to fresh air and provide oxygen if breathing is labored .

- Waste Disposal : Segregate waste and dispose via certified hazardous waste contractors to prevent environmental contamination .

Q. What synthetic routes are available for preparing this compound?

- Answer :

- Cyclopentane Functionalization : Start with cyclopentane-1-carboxylic acid derivatives. Introduce the 2-methoxyethyl group via nucleophilic substitution or Grignard reactions, followed by oxidation of intermediates (e.g., aldehydes to carboxylic acids) .

- Protecting Group Strategies : Use tert-butoxycarbonyl (Boc) groups to protect reactive sites during synthesis. For example, methyl ester intermediates can be hydrolyzed to carboxylic acids under acidic conditions .

- Catalytic Cyclization : Employ BF₃·Et₂O or similar Lewis acids to stabilize reactive intermediates and improve yields .

Advanced Research Questions

Q. How can researchers address low yields in synthesizing this compound due to intermediate instability?

- Answer :

- Intermediate Stabilization : Use low-boiling solvents (e.g., ether/pentane) to reduce co-evaporation losses during purification .

- In Situ Quantification : Employ ¹H NMR with internal standards (e.g., 1,4-dioxane) to quantify unstable intermediates without isolation .

- Temperature Control : Conduct reactions at ≤0°C to minimize decomposition of sensitive intermediates like aldehydes .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of derivatives of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to identify substituent positions and confirm cyclopentane ring conformation. For example, coupling constants (J values) in ¹H NMR reveal axial/equatorial substituent orientations .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas and isotopic patterns. APCI or ESI ionization modes are suitable for polar derivatives .

- X-ray Crystallography : Resolve absolute stereochemistry for crystalline derivatives, particularly when studying biological interactions .

Q. How can computational modeling predict the biological activity of derivatives of this compound?

- Answer :

- Docking Studies : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase or proteases). Focus on the carboxylic acid group’s hydrogen-bonding potential .

- QSAR Models : Train models using databases (e.g., PISTACHIO, REAXYS) to correlate structural features (e.g., methoxyethyl chain length) with activity .

- Conformational Analysis : Perform DFT calculations (e.g., Gaussian) to evaluate the energy barriers of cyclopentane ring puckering, which affects binding affinity .

Q. How should researchers design experiments to resolve contradictory literature data on this compound’s reactivity?

- Answer :

- Controlled Replication : Reproduce reported methods while strictly controlling variables (e.g., solvent purity, catalyst batch). For example, discrepancies in oxidation yields may arise from trace water in solvents .

- Advanced Analytics : Use LC-MS to identify side products or degradation compounds not reported in prior studies. Compare fragmentation patterns with reference libraries .

- Cross-Validation : Collaborate with independent labs to verify reproducibility, particularly for catalytic asymmetric syntheses .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.